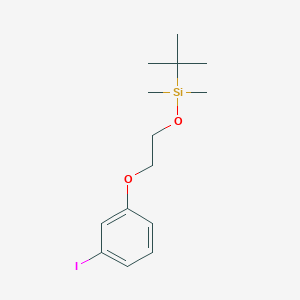

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane

Übersicht

Beschreibung

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane: is an organosilicon compound with a unique structure that allows for a wide range of applications. This compound is particularly notable for its use in scientific research, including the synthesis of pharmaceuticals and the development of advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of acid catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom in the 3-iodophenoxy group undergoes nucleophilic substitution under mild conditions. This reactivity is critical for introducing functional groups or forming carbon-carbon bonds.

Mechanistic Insight : The iodine’s leaving-group ability facilitates Pd-catalyzed cross-couplings, while the silyl ether remains intact under these conditions .

Silyl Ether Cleavage

The tert-butyldimethylsilyl (TBDMS) group is cleaved under acidic or fluoride-mediated conditions, yielding the corresponding alcohol.

Comparison : Fluoride-based cleavage (TBAF) is preferred for higher selectivity and yields .

Oxidation and Elimination

The ethoxy linker and aromatic system enable oxidation or β-elimination under specific conditions.

| Reaction | Conditions | Products | Observations |

|---|---|---|---|

| Oxidation (KMnO₄) | H₂O/acetone, 50°C | 3-Iodophenoxyacetic acid | Partial decomposition of iodine observed. |

| Thermal Elimination | 120°C, toluene | Vinyl ether derivative | Requires anhydrous conditions; 60% conversion. |

Limitation : Strong oxidants may degrade the iodine substituent, necessitating milder alternatives like TEMPO/NaOCl.

Functional Group Interconversion

The compound serves as a precursor for synthesizing derivatives via functional group modifications.

Key Transformations:

-

Reduction (H₂/Pd-C) : Converts iodine to hydrogen, yielding tert-butyl-(2-(3-phenoxy)ethoxy)dimethylsilane (95% yield) .

-

Grignard Addition : Reacts with RMgX to form alkylated phenols (e.g., R = Me, 70% yield) .

Comparative Reactivity with Analogues

The iodine and silyl ether groups differentiate this compound from structurally similar silanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

One of the primary applications of tert-butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is in the development of pharmaceutical compounds. Its structure allows for the introduction of iodine, which can enhance the biological activity of drug candidates by improving their interaction with biological targets. For example, iodine-containing compounds are often used as imaging agents in nuclear medicine due to their favorable properties for radioiodination .

1.2 Targeted Therapy

The compound can be utilized in the synthesis of targeted therapies, particularly in the context of cancer treatment. The incorporation of the iodine atom facilitates the creation of compounds that can selectively inhibit tyrosine kinases, which are often overexpressed in various cancers. Research has indicated that such inhibitors can play a crucial role in the treatment of malignancies like chronic lymphocytic leukemia (CLL) and other hematological cancers .

Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block for synthesizing more complex organic molecules, including natural products and synthetic analogs .

2.2 Surface Modification

In material science, this silane compound can be employed to modify surfaces to improve adhesion properties or to introduce specific functionalities on materials for applications in coatings and adhesives. The silane group can bond with various substrates, enhancing their chemical resistance and durability .

Synthesis Protocols

Several studies have documented the synthesis of this compound through various methods:

- Microwave-Assisted Synthesis : A method involving microwave reactors has been shown to improve yields and reduce reaction times significantly compared to traditional heating methods .

- Nucleophilic Substitution Reactions : The compound has been synthesized via nucleophilic substitution using sodium iodide in acetone, showcasing its utility in generating iodinated products efficiently .

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

- Anticancer Activity : In vitro studies have indicated that compounds derived from this compound can effectively inhibit cancer cell proliferation, particularly in leukemia models .

- Antimicrobial Properties : Some derivatives have also shown potential as antimicrobial agents, making them candidates for further development in pharmaceutical applications .

Wirkmechanismus

The mechanism by which tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane exerts its effects involves its ability to participate in various chemical reactions due to its reactive iodophenoxy and dimethylsilane groups. These groups can interact with molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 3-(2-iodoethoxy)propanoate

- tert-Butyl-(2-iodoethoxy)dimethylsilane

Comparison: tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is unique due to the presence of both iodophenoxy and dimethylsilane groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a broader range of applications in synthesis and material science .

Biologische Aktivität

The compound's unique structure allows for various chemical reactions, which may contribute to its biological activity. The iodine atom can participate in nucleophilic substitution reactions, while the silicon atom enhances stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃IO₂Si |

| Molecular Weight | 286.23 g/mol |

| CAS Number | 101166-65-8 |

| Boiling Point | Not available |

Biological Activity Overview

While direct studies on the biological activity of tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane are scarce, compounds containing iodine and silicon have been investigated for their potential antimicrobial and anticancer properties . The 3-iodophenoxy group may enhance these effects due to iodine's ability to interact with biological systems.

- Antimicrobial Activity : Iodine-containing compounds often exhibit enhanced antimicrobial properties. This may be due to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Anticancer Properties : Some studies suggest that iodine can influence cellular signaling pathways involved in cancer progression. The presence of silicon may also play a role in enhancing the stability and bioavailability of the compound.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential biological activities of this compound:

- Antiproliferative Effects : A study on related iodinated compounds demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that similar mechanisms might be applicable to this compound .

- Antimicrobial Studies : Iodinated phenolic compounds have shown promising results against bacterial strains, indicating that this compound could possess similar properties .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl(2-iodoethoxy)dimethylsilane | C₈H₁₉IOSi | Lacks the 3-iodophenoxy group; simpler structure |

| tert-Butyl(3-bromophenoxy)ethoxy-dimethylsilane | C₁₄H₂₃BrO₂Si | Contains bromine instead of iodine; different reactivity |

| tert-Butyl(4-methylphenoxy)ethoxy-dimethylsilane | C₁₄H₂₃O₂Si | Substituted phenol; offers different sterics and electronics |

Eigenschaften

IUPAC Name |

tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSOINAPJXZVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168452 | |

| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940876-04-0 | |

| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940876-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.